molecular formula C19H26N5O11P B13757404 Thymidylyl-(3'-5')-deoxycytidine CAS No. 5178-19-8

Thymidylyl-(3'-5')-deoxycytidine

Cat. No.: B13757404
CAS No.: 5178-19-8
M. Wt: 531.4 g/mol
InChI Key: JOORWUINAFDIEP-SWTKMSQOSA-N
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Description

Thymidylyl-(3’-5’)-deoxycytidine is a dinucleotide composed of thymidine and deoxycytidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxycytidine. This compound is significant in the study of nucleic acids and their analogs, playing a crucial role in understanding DNA structure, function, and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-deoxycytidine typically involves the coupling of protected nucleosides. One common method includes the use of phosphoramidite chemistry, where the 5’-hydroxyl group of deoxycytidine is first protected, followed by the activation of the 3’-hydroxyl group of thymidine with a phosphoramidite reagent. The two nucleosides are then coupled under mild acidic conditions to form the phosphodiester bond .

Industrial Production Methods: Industrial production of thymidylyl-(3’-5’)-deoxycytidine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Thymidylyl-(3’-5’)-deoxycytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thymidylyl-(3’-5’)-deoxycytidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thymidylyl-(3’-5’)-deoxycytidine involves its incorporation into DNA strands during replication. The compound mimics natural nucleotides, allowing it to be recognized and processed by DNA polymerases. This incorporation can affect the stability and function of the DNA, influencing processes such as transcription and repair .

Comparison with Similar Compounds

Uniqueness: Thymidylyl-(3’-5’)-deoxycytidine is unique due to its mixed composition of thymidine and deoxycytidine, providing a distinct model for studying the interactions between different nucleobases in DNA. This compound’s ability to mimic natural DNA sequences makes it valuable in various research and industrial applications .

Properties

CAS No.

5178-19-8

Molecular Formula

C19H26N5O11P

Molecular Weight

531.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1

InChI Key

JOORWUINAFDIEP-SWTKMSQOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O

Origin of Product

United States

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